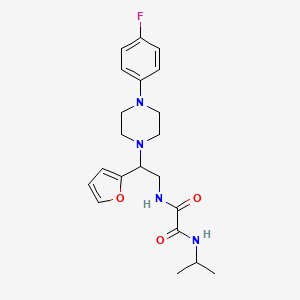

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

説明

特性

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O3/c1-15(2)24-21(28)20(27)23-14-18(19-4-3-13-29-19)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEGYBHYWYXDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide, commonly referred to as FPEPO, is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article reviews the biological activity of FPEPO, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

FPEPO features a piperazine ring substituted with a fluorophenyl group, a furan ring, and an isopropyloxalamide moiety. The molecular formula is with a molecular weight of 440.5 g/mol. The presence of the fluorine atom is noteworthy as it can enhance the compound's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.

| Property | Value |

|---|---|

| Molecular Formula | C23H25FN4O4 |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 877632-50-3 |

Synthesis

The synthesis of FPEPO involves several key steps:

- Formation of the Piperazine Ring : The initial reaction involves the condensation of 4-fluoroaniline with piperazine.

- Attachment of the Furan Group : Alkylation with furan-2-yl ethyl halide under reflux conditions.

- Formation of the Isopropyloxalamide Moiety : This final step involves attaching the isopropyl group to form the oxalamide structure.

These synthetic routes are optimized for high yield and purity, utilizing various reaction conditions to achieve the desired product.

FPEPO's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, compounds featuring piperazine derivatives have been shown to exhibit significant central nervous system (CNS) activity, making them potential candidates for treating neurological disorders.

- Tyrosinase Inhibition : Research indicates that derivatives containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, one study reported an IC50 value of 0.18 μM for a related compound, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

- Neuroprotective Effects : The structural characteristics of FPEPO suggest potential neuroprotective properties. Studies on similar compounds have indicated that they may exert anti-inflammatory and analgesic effects, which are crucial in managing neurodegenerative diseases.

- Adenosine A2A Receptor Antagonism : Preliminary investigations suggest that FPEPO may act as an antagonist at the adenosine A2A receptor, which is implicated in various CNS disorders .

Case Studies

Several studies have explored the biological implications of compounds related to FPEPO:

- Study on Antimelanogenic Effects : A study evaluated compounds with similar structural features for their antimelanogenic effects on B16F10 melanoma cells, showing that they could inhibit melanin synthesis without cytotoxicity . This highlights their therapeutic potential in treating hyperpigmentation disorders.

- Neuropharmacological Applications : Research has indicated that derivatives with piperazine rings can modulate neurotransmitter systems, suggesting applications in treating anxiety and depression . The unique electronic properties imparted by the fluorophenyl group may enhance binding affinity to relevant receptors.

準備方法

Preparation of 4-(4-Fluorophenyl)piperazine

4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. In a typical protocol:

Synthesis of 2-(Furan-2-yl)ethylamine

This intermediate is prepared through a two-step sequence:

Oxalamide Precursor Activation

Diethyl oxalate reacts with isopropylamine in anhydrous THF at 0°C to form N-isopropyloxalamic acid, which is subsequently activated using thionyl chloride (SOCl₂) to generate the acyl chloride derivative.

Coupling Reactions and Final Assembly

Amide Bond Formation

The critical coupling step merges the piperazine-furan ethylamine intermediate with the oxalamide precursor:

| Parameter | Condition |

|---|---|

| Solvent | Dry dichloromethane (DCM) |

| Coupling Agent | DCC (1.2 equiv) / HOBt (1.1 equiv) |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction Time | 12–16 hours |

| Yield (Crude) | 60–75% |

The reaction proceeds via in situ generation of the active ester, minimizing racemization.

Purification and Isolation

Crude product is purified via:

- Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7 → 1:1 gradient)

- Recrystallization : Ethanol/water (9:1) at −20°C yields crystalline product (85–90% recovery).

Optimization Challenges and Solutions

Steric Hindrance Mitigation

Bulky substituents at the oxalamide nitrogen impede coupling efficiency. Strategies include:

Oxidative Degradation

The furan ring is prone to oxidation during purification. Solutions:

- Inert Atmosphere : Schlenk line techniques during chromatography.

- Antioxidant Additives : 0.1% w/w BHT in eluent.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. Basic Research Focus

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the piperazine and furan groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS validates molecular weight (expected [M+H]+ ~472.5 g/mol) and purity (>98%) .

- X-ray Crystallography: Resolves spatial arrangement of the fluorophenyl and isopropyl groups, critical for target binding .

How can researchers resolve contradictions in reported biological activity data across different studies?

Advanced Research Focus

Discrepancies in IC50 values or target selectivity may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., fluorescence vs. radiometric assays) .

- Structural Analog Interference: Impurities from incomplete purification (e.g., residual DCC) may modulate off-target effects .

- Resolution Strategy:

- Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .

- Compare activity against structurally defined analogs (e.g., 4-methylpiperazine vs. 4-phenylpiperazine derivatives) to isolate pharmacophore contributions .

What in silico strategies are recommended for predicting the compound’s target interactions and binding modes?

Q. Advanced Research Focus

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2/D3 receptors (common targets for piperazine derivatives). Prioritize poses with hydrogen bonds to the fluorophenyl group and hydrophobic contacts with the isopropyl moiety .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of the oxalamide linker in aqueous vs. membrane-bound environments .

- QSAR Models: Train models on piperazine-oxalamide datasets to predict logP (<3.5) and polar surface area (>90 Ų) for blood-brain barrier permeability .

How should researchers design experiments to establish structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Substitution Analysis:

- Piperazine Ring: Replace 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl to evaluate halogen vs. electron-donating effects on receptor affinity .

- Oxalamide Linker: Introduce methyl or cyclopropyl groups to test steric effects on conformational flexibility .

- Biological Testing:

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Process Optimization:

- Replace DCC with water-soluble carbodiimides (e.g., EDCI) to simplify purification .

- Use flow chemistry for controlled addition of reagents, reducing exothermic side reactions .

- Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。